molecular formula C20H22ClN3O3 B12787723 Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride CAS No. 134068-47-6

Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Cat. No.: B12787723
CAS No.: 134068-47-6
M. Wt: 387.9 g/mol
InChI Key: AJSBZKBJHDEQML-UHFFFAOYSA-N
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Description

Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C20H23N3O3. It is known for its unique structure, which includes a dibenzazepine core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dibenzazepine core. This core is then functionalized with a methylaminoacetyl group and an ethyl ester group. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules. Its structure can mimic certain biological substrates, making it useful in enzyme studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to produce active pharmaceutical ingredients with therapeutic effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester.
  • [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester.

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and the presence of the monohydrochloride salt. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

134068-47-6

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

ethyl N-[11-[2-(methylamino)acetyl]benzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C20H21N3O3.ClH/c1-3-26-20(25)22-16-11-10-15-9-8-14-6-4-5-7-17(14)23(18(15)12-16)19(24)13-21-2;/h4-12,21H,3,13H2,1-2H3,(H,22,25);1H

InChI Key

AJSBZKBJHDEQML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=CC3=CC=CC=C3N2C(=O)CNC)C=C1.Cl

Origin of Product

United States

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